molecular formula C4H8Cl3N B2571363 3,3-Dichlorocyclobutan-1-amine hydrochloride CAS No. 2126177-37-3

3,3-Dichlorocyclobutan-1-amine hydrochloride

Cat. No.: B2571363
CAS No.: 2126177-37-3
M. Wt: 176.47
InChI Key: UNPZVFRAYBUUQM-UHFFFAOYSA-N
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Description

3,3-Dichlorocyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H7Cl2N·HCl. It is a derivative of cyclobutanamine, where two chlorine atoms are substituted at the 3rd position of the cyclobutane ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichlorocyclobutan-1-amine hydrochloride typically involves the chlorination of cyclobutanamine. One common method is the reaction of cyclobutanamine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where cyclobutanamine is reacted with chlorine gas in a reactor. The reaction mixture is then quenched with hydrochloric acid to form the hydrochloride salt, which is subsequently purified through crystallization .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichlorocyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dichlorocyclobutan-1-amine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dichlorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atoms on the cyclobutane ring can participate in electrophilic interactions, making the compound a useful intermediate in various chemical reactions. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutan-1-amine hydrochloride: Similar structure but with fluorine atoms instead of chlorine.

    3,3-Dibromocyclobutan-1-amine hydrochloride: Bromine atoms instead of chlorine.

    Cyclobutanamine hydrochloride: Lacks the halogen substitutions.

Uniqueness

3,3-Dichlorocyclobutan-1-amine hydrochloride is unique due to the presence of two chlorine atoms, which significantly alter its chemical reactivity and physical properties compared to its analogs. The chlorine atoms increase the compound’s electrophilicity, making it more reactive in substitution and oxidation reactions .

Properties

IUPAC Name

3,3-dichlorocyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2N.ClH/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPZVFRAYBUUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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